molecular formula C20H17Cl2NO B1393906 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride CAS No. 1160263-23-9

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride

Cat. No.: B1393906
CAS No.: 1160263-23-9
M. Wt: 358.3 g/mol
InChI Key: RZVZGCRSHMOLQV-UHFFFAOYSA-N
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Description

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride is a complex organic compound with a quinoline backbone. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a sec-butylphenyl group and a chloroquinoline moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency and consistency in producing the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carbonyl chloride
  • 6-Chloro-2-phenylquinoline
  • 4-Sec-butylphenylquinoline

Uniqueness

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-(4-butan-2-ylphenyl)-6-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-3-12(2)13-4-6-14(7-5-13)19-11-17(20(22)24)16-10-15(21)8-9-18(16)23-19/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVZGCRSHMOLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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